3-Quinuclidinyl tropate

Description

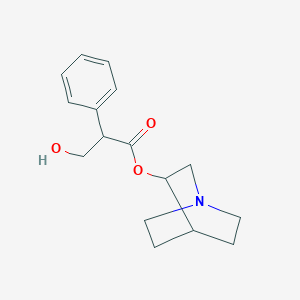

Structure

3D Structure

Properties

CAS No. |

165260-55-9 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C16H21NO3/c18-11-14(12-4-2-1-3-5-12)16(19)20-15-10-17-8-6-13(15)7-9-17/h1-5,13-15,18H,6-11H2 |

InChI Key |

UAOWRURGPHRVET-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Other CAS No. |

165260-55-9 |

Synonyms |

3-quinuclidinyl tropate 3-quinuclidinyl tropate, (R)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,S*)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 3 Quinuclidinyl Tropate

Established Synthetic Pathways for 3-Quinuclidinyl Tropate (B1238587)

The creation of 3-Quinuclidinyl tropate is fundamentally an esterification reaction between the alcohol, 3-quinuclidinol (B22445), and the carboxylic acid, tropic acid. The most common strategies involve a multi-step process that begins with the synthesis of these two primary precursors.

The core bicyclic alcohol, 3-quinuclidinol, is a critical building block. Its synthesis can be approached through several routes, yielding either a racemic mixture or specific enantiomers.

A widely used method for producing racemic (RS)-3-quinuclidinol involves the reduction of the corresponding ketone, 3-quinuclidinone. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) in an aqueous solution. The general process can be summarized in two main stages:

Dieckmann Condensation: The synthesis often starts from a piperidine (B6355638) derivative, such as 1-carbethoxymethyl-4-carbethoxypiperidine, which undergoes an intramolecular Dieckmann condensation using a strong base like potassium tertiary butoxide to form the bicyclic keto-ester.

Hydrolysis, Decarboxylation, and Reduction: The resulting intermediate is then subjected to acidic hydrolysis and heated to induce decarboxylation, yielding 3-quinuclidinone. Subsequent reduction of the ketone with sodium borohydride produces racemic 3-quinuclidinol.

With 3-quinuclidinol in hand, the next step is the esterification with tropic acid. Direct esterification between a carboxylic acid and an alcohol, known as Fischer esterification, can be challenging and often requires harsh conditions. thermofisher.com A more prevalent and efficient industrial method is transesterification, which involves reacting the alcohol with an ester derivative of the carboxylic acid. masterorganicchemistry.commdpi.com

A common pathway analogous to the synthesis of similar compounds like 3-quinuclidinyl benzilate proceeds as follows: google.com

Preparation of Methyl Tropate: Tropic acid is first converted to its more reactive methyl ester, methyl tropate. This can be accomplished using methods like the Dowex H+/NaI system, which provides high yields under mild conditions. nih.gov

Transesterification: 3-quinuclidinol is then reacted with methyl tropate in an inert hydrocarbon solvent such as n-heptane. google.com The reaction is catalyzed by a small amount of metallic sodium, which forms the sodium salt of 3-quinuclidinol, a more potent nucleophile. google.com Heating the mixture drives the reaction forward by allowing the methanol (B129727) byproduct to be removed via distillation. google.com

The reaction can be represented as: Methyl tropate + 3-quinuclidinol --(Na, heat)--> this compound + Methanol

Achieving high purity is essential for research applications. The purification of this compound, a basic ester, typically involves a multi-step workup process following the reaction. researchgate.net

Acidic Extraction: After the reaction is complete, the mixture is cooled and treated with a dilute aqueous acid, such as hydrochloric acid. This protonates the basic nitrogen atom of the quinuclidine (B89598) ring, forming a water-soluble salt. This salt is extracted into the aqueous phase, leaving unreacted starting materials and non-basic impurities in the organic solvent. google.com

Basification and Precipitation: The acidic aqueous layer is then separated and slowly added to a cold, stirred solution of a weak base, such as sodium carbonate. Adjusting the pH to between 8 and 11.5 neutralizes the salt, causing the pure ester to precipitate out of the solution as a solid. google.com

Recrystallization: The crude solid product is collected by filtration, washed with water, and dried. For research-grade purity, a final recrystallization step is performed. The solid is dissolved in a suitable hot solvent (e.g., acetone) and allowed to cool slowly, forming highly pure crystals of this compound. scispace.com

Stereoselective Synthesis of this compound Stereoisomers

This compound possesses two chiral centers: one at the 3-position of the quinuclidine ring and another at the 2-position of the tropic acid backbone. This gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The synthesis of individual stereoisomers requires precise stereocontrol and is crucial for pharmacological studies, as different isomers can exhibit varied biological activity.

The primary strategy for obtaining enantiomerically pure this compound is to synthesize and couple the enantiopure precursors: (R)- or (S)-3-quinuclidinol and (R)- or (S)-tropic acid.

Synthesis of Enantiopure 3-Quinuclidinol: Asymmetric synthesis of 3-quinuclidinol is well-established and can be achieved through several advanced methods that avoid the need for classical resolution.

| Method | Catalyst/Enzyme | Key Features |

| Asymmetric Hydrogenation | Rhodium/chiral diphosphine complexes | Involves the hydrogenation of 3-quinuclidinone under pressure using a chiral metal catalyst to produce optically active 3-quinuclidinol. google.com |

| Biocatalytic Reduction | Keto reductases (e.g., from Agrobacterium radiobacter) | Utilizes enzymes to reduce 3-quinuclidinone with high enantioselectivity (often >99% ee) under mild, environmentally friendly conditions. chemicalbook.com |

Synthesis of Enantiopure Tropic Acid: Obtaining enantiopure tropic acid can be accomplished through resolution of a racemic mixture or by direct asymmetric synthesis.

Classical Resolution: Racemic tropic acid can be resolved by forming diastereomeric salts with a chiral base, such as quinine. The differing solubilities of these salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts liberates the pure (R)- or (S)-tropic acid. bris.ac.uk

Enzymatic Kinetic Resolution: This method uses enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), to selectively hydrolyze an ester of racemic tropic acid (e.g., tropic acid butyl ester). This process can yield one enantiomer as the free acid with high optical purity and the other as the unreacted ester. smolecule.com

Once the desired enantiomers of both 3-quinuclidinol and tropic acid are obtained, they are coupled using the esterification or transesterification methods described previously to yield a single, specific stereoisomer of this compound.

Confirming the absolute configuration of the synthesized stereoisomers is a critical final step. The configuration of the final product is typically inferred from the known configurations of the chiral starting materials used in the synthesis. For instance, reacting (R)-3-quinuclidinol with (S)-tropic acid will predictably yield (R,S)-3-Quinuclidinyl tropate.

Instrumental analysis provides definitive proof of stereochemical identity and purity.

Polarimetry: This technique measures the optical rotation of a chiral compound. Each enantiomer will rotate plane-polarized light to an equal but opposite degree. The specific rotation is a characteristic physical property used to identify a particular enantiomer.

X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, allowing for the direct assignment of the absolute configuration (R or S) at each chiral center.

Derivatization Strategies for Analytical and Research Applications

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for analysis. uvic.ca For this compound and its precursors or degradation products, derivatization is crucial for enhancing detectability, improving chromatographic properties, and enabling specific analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Strategies often target the hydroxyl group of the tropate moiety or the 3-quinuclidinol precursor. Silylation is a common approach where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilyldimethylamine (TMSDMA) are used for this purpose. A study comparing these two reagents for the derivatization of 3-quinuclidinol found that both are effective, though BSTFA silylation was deemed more practical and operationally stable. researchgate.net The resulting TMS-ethers are more volatile and thermally stable, making them ideal for GC-MS analysis. researchgate.net

Another key application of derivatization is in the development of radiolabeled ligands for receptor imaging studies. For instance, analogues of the structurally related compound 3-quinuclidinyl benzilate have been synthesized for radiohalogenation. nih.govgoogle.com This involves creating stannylated derivatives, such as those containing a tributyltin (-Sn(C₄H₉)₃) group, which can be readily converted to iodinated analogues for use in imaging techniques. google.com Similarly, derivatives where a phenyl ring is replaced by a heterocycle (like furyl or thienyl) have been synthesized to explore how structural modifications affect muscarinic receptor affinity. nih.gov

For research into receptor binding and function, various derivatives of the quinuclidine core have been synthesized. These include triazole and tetrazole derivatives of 3-amin quinuclidine, created to study their potency and efficacy as muscarinic ligands. nih.gov Such modifications are instrumental in mapping structure-activity relationships. nih.gov

The table below summarizes common derivatization strategies relevant to the analysis and functional study of this compound and its related structures.

Table 1: Derivatization Strategies for this compound and Related Compounds

| Strategy | Reagent/Method | Target Moiety | Purpose | Analytical Technique |

|---|---|---|---|---|

| Silylation | BSTFA, TMSDMA | Hydroxyl group | Increase volatility and thermal stability | GC-MS |

| Radiohalogenation | (SnR₃)₂, Na*I | Aromatic ring | Introduce a radioisotope for imaging | Receptor Imaging |

| Heterocyclic Substitution | Heteroaryl precursors | Aromatic ring | Investigate structure-activity relationships | Receptor Binding Assays |

Methodological Advancements in Quinuclidine and Tropate Synthesis

The synthesis of this compound relies on the efficient preparation of its two key precursors: 3-quinuclidinol and tropic acid. Advancements in synthetic methodologies for both components have focused on improving yield, stereoselectivity, and process scalability while reducing environmental impact.

Advancements in Quinuclidine Synthesis

The core of the quinuclidine structure is the 1-azabicyclo[2.2.2]octane ring system. The immediate precursor to 3-quinuclidinol is typically 3-quinuclidinone. Improved methods for synthesizing 3-quinuclidinone hydrochloride have been developed starting from piperidine-4-carboxylic acid. eurekaselect.comresearchgate.net One such advancement involves a one-pot Dieckmann reaction using potassium tert-butoxide, followed by hydrolysis and decarboxylation, which offers a more streamlined process. eurekaselect.comresearchgate.net

A significant leap in the synthesis of 3-quinuclidinol has been the move towards biocatalysis to achieve high enantiopurity, as the (R)-enantiomer is often desired for pharmaceutical applications. researchgate.netresearchgate.net Modern methods employ bacterial keto reductases, such as ArQR from Agrobacterium radiobacter or KgQR from Kaistia granuli, which can reduce 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantioselectivity and high space-time yield. researchgate.netresearchgate.net This biocatalytic hydrogenation represents a "green" alternative to traditional metal-catalyzed reductions and can be implemented in continuous flow reactors, enhancing scalability. researchgate.net For racemic 3-quinuclidinol, solvent-free methods have been developed for large-scale synthesis, improving industrial viability. tsijournals.com

Table 2: Comparison of Synthetic Methods for 3-Quinuclidinol

| Method | Precursor | Key Reagents/Process | Key Features |

|---|---|---|---|

| Chemical Reduction | 3-Quinuclidinone | Sodium borohydride (NaBH₄) | Produces racemic mixture; industrially viable. tsijournals.com |

| Dieckmann Condensation Route | Piperidine-4-carboxylic acid | Potassium tert-butoxide, Dieckmann reaction | Improved multi-step synthesis of the 3-quinuclidinone intermediate. eurekaselect.comresearchgate.net |

| Biocatalytic Reduction | 3-Quinuclidinone | Keto reductases (e.g., ArQR, KgQR), whole-cell biocatalyst | Highly enantioselective for (R)-3-quinuclidinol; environmentally friendly. researchgate.netresearchgate.netresearchgate.net |

Advancements in Tropate (Tropic Acid) Synthesis

Tropic acid (3-hydroxy-2-phenylpropanoic acid) synthesis has also seen considerable evolution. Older methods were often multi-step processes involving the esterification of phenylacetic acid, condensation with an alkyl formate, reduction, and finally saponification. google.com

A major advancement was the application of the Ivanov reaction. wikipedia.org This method involves the formation of a dianion from phenylacetic acid using a Grignard reagent (like isopropyl magnesium chloride), which then reacts with formaldehyde. wikipedia.org This approach is more direct than previous routes. A related modern variation reacts a salt of phenylacetic acid (e.g., sodium phenylacetate) with magnesium and a lower-alkyl halide to form an alpha-carboxybenzylmagnesium halide, which is subsequently reacted with formaldehyde. google.comchemicalbook.com These methods provide a more efficient pathway to tropic acid. google.com

Table 3: Synthetic Approaches for Tropic Acid

| Method | Starting Materials | Key Reagents/Process | Advancement |

|---|---|---|---|

| Multi-step Classical Route | Phenylacetic acid ester, alkyl formate | Base condensation, reduction, saponification | Foundational but less efficient. google.com |

| Ivanov Reaction | Phenylacetic acid, formaldehyde | Grignard reagent (e.g., i-PrMgCl) | More direct route via a dianion intermediate. wikipedia.org |

Pharmacological Characterization of 3 Quinuclidinyl Tropate at Muscarinic Receptors

Receptor Functional Antagonism Studies of 3-Quinuclidinyl Tropate (B1238587)

Functional antagonism studies assess the ability of a compound to inhibit the physiological response induced by an agonist. 3-Quinuclidinyl tropate, as a competitive antagonist, effectively blocks the actions of acetylcholine (B1216132) and other muscarinic agonists at the tissue and organ level. mdpi.com

Muscarinic receptor activation by acetylcholine initiates a cascade of physiological events, including smooth muscle contraction, decreased heart rate, and glandular secretion. mhmedical.comresearchgate.net As a muscarinic antagonist, this compound competitively blocks the receptor, thereby preventing acetylcholine from binding and eliciting these responses. nih.gov For example, antagonists prevent the parasympathetic nerve-mediated contraction of smooth muscles in the gastrointestinal tract and the eye. mdpi.com This blockade is demonstrable in various experimental models where pre-treatment with an antagonist like atropine (B194438) or QNB prevents the effects of a subsequently added agonist. nih.govnih.gov The inhibition of basal and K+-induced acetylcholine release by muscarinic agonists can be blocked by atropine, illustrating the principle of functional antagonism at the presynaptic level. nih.gov

Isolated tissue preparations are classic pharmacological tools for quantifying the functional antagonism of muscarinic ligands. nih.gov These assays measure a physiological response, typically muscle contraction or relaxation, in a controlled environment.

Commonly used preparations include:

Guinea-Pig Ileum: This smooth muscle preparation is rich in M3 muscarinic receptors. When mounted in an organ bath containing a physiological salt solution, the tissue contracts in response to muscarinic agonists like acetylcholine or carbachol. nih.gov The addition of this compound to the bath causes a concentration-dependent rightward shift in the agonist's concentration-response curve, characteristic of competitive antagonism. mdpi.com

Guinea-Pig Heart: The atria of the guinea-pig heart are used to study M2 receptor-mediated effects, such as the negative chronotropic (rate) and inotropic (force) responses to agonists. Antagonists are evaluated based on their ability to reverse or prevent these agonist-induced changes. nih.gov

Rabbit Vas Deferens: This tissue is also used to study smooth muscle pharmacology and receptor function, providing another model to assess the potency of muscarinic antagonists.

In these systems, the potency of an antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the original response. This value provides a quantitative measure of the antagonist's functional affinity for the receptor in a physiological context.

Investigations into Allosteric Modulation of Muscarinic Receptors by Related Compounds.

Investigations into the allosteric modulation of muscarinic receptors have revealed complex interactions that are dependent on the specific structures of both the primary ligand and the allosteric modulator. While research focusing directly on this compound as an allosteric modulator is limited, studies involving structurally related quinuclidinyl esters, such as quinuclidinyl benzilate, provide significant insights into how these types of compounds participate in allosteric phenomena.

One key area of investigation has been the effect of known allosteric modulators on the binding of quinuclidinyl-based radioligands to muscarinic receptors. For instance, the neuromuscular blocking agent alcuronium (B1664504) has been shown to exhibit differential allosteric effects depending on the specific antagonist bound to the receptor. Early studies found that alcuronium negatively affects the binding of [3H]quinuclidinyl benzilate to cardiac muscarinic receptors. nih.gov This is in contrast to its positive allosteric effect on the binding of other antagonists like [3H]methyl-N-scopolamine and [3H]atropine at the same receptors. nih.gov

Further research has expanded on these findings, demonstrating that the nature of the N-bearing moiety of the muscarinic antagonist plays a crucial role in determining the type of allosteric interaction (positive or negative) with modulators like alcuronium. nih.gov A comparative study of five radiolabeled antagonists revealed that the presence or absence of a quaternary nitrogen or a benzilyl group does not solely dictate the nature of the allosteric interaction. nih.gov For example, alcuronium displays a negative allosteric effect on the binding of [3H]methyl-N-quinuclidinyl benzilate, similar to its effect on [3H]quinuclidinyl benzilate. nih.gov

The table below summarizes the observed allosteric effects of alcuronium on the binding of various radiolabeled muscarinic antagonists, highlighting the structural nuances that influence these interactions.

| Radiolabeled Antagonist | Allosteric Effect of Alcuronium |

|---|---|

| [3H]quinuclidinyl benzilate | Negative |

| [3H]methyl-N-quinuclidinyl benzilate | Negative |

| [3H]methyl-N-scopolamine | Positive |

| [3H]atropine | Positive |

| [3H]methyl-N-piperidinyl benzilate | Positive |

Structure Activity Relationship Sar and Computational Studies of 3 Quinuclidinyl Tropate

Elucidation of Pharmacophoric Requirements for Muscarinic Antagonism.usda.gov

The pharmacophore for muscarinic antagonists, including 3-quinuclidinyl tropate (B1238587), consists of several key features essential for high-affinity binding to the receptor. These generally include a cationic center, typically a protonated amine, which engages in an ionic interaction with a conserved aspartate residue in the receptor's binding pocket. Additionally, a hydrophobic region, often provided by aromatic or bulky aliphatic groups, contributes to binding through van der Waals interactions. A hydrogen bond acceptor, such as an ester or hydroxyl group, is also crucial for anchoring the ligand within the binding site. In 3-quinuclidinyl tropate, the quinuclidine (B89598) nitrogen serves as the cationic center, the phenyl ring of the tropate moiety provides the hydrophobic interaction, and the ester carbonyl and hydroxyl groups act as hydrogen bond acceptors.

Impact of Stereochemistry on Receptor Affinity, Selectivity, and Activity.nih.gov

Stereochemistry plays a pivotal role in the biological activity of this compound. The molecule possesses two chiral centers, one in the quinuclidinol portion and one in the tropic acid moiety, leading to four possible stereoisomers. nih.gov Studies have demonstrated that the (S)-(-)-tropic acid ester of (R)-3-quinuclidinol exhibits the highest affinity for muscarinic receptors. This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the chiral environment of the receptor's binding site. The absolute configuration of both the alcohol and the acid components significantly influences the binding affinity, with other stereoisomers showing markedly lower activity. nih.gov This underscores the importance of a precise spatial orientation of the key pharmacophoric elements for effective receptor antagonism.

Analysis of Substituent Effects on Biological Activity.

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the quinuclidine ring and the tropate moiety. Modifications to the tropate phenyl ring, such as the introduction of halogen atoms, can modulate binding affinity. For instance, the introduction of a chlorine atom can sometimes enhance biological activity. eurochlor.org However, the effect is position-dependent and not always predictable, necessitating empirical evaluation. Substitutions on the quinuclidine ring can also impact activity, though these have been less extensively explored for this specific compound. The general principle is that any modification that alters the electronic properties, steric bulk, or conformational flexibility of the molecule can influence its interaction with the muscarinic receptor.

Comparative SAR with Other Tropane (B1204802) Alkaloids and Anticholinergic Compounds (e.g., Atropine (B194438), Scopolamine (B1681570), 3-Quinuclidinyl Benzilate).nih.govnih.gov

Comparative SAR studies provide valuable insights into the structural requirements for muscarinic antagonism. This compound shares structural similarities with other well-known anticholinergic agents like atropine and scopolamine, which are esters of tropic acid with the bicyclic amino alcohol tropine. Molecular modelling studies have indicated that a primary difference between this compound and atropine lies in the volume occupied by the basic (amino alcohol) part of the molecules. nih.gov

Another important comparator is 3-quinuclidinyl benzilate (BZ), a potent incapacitating agent. wikipedia.org Both BZ and this compound are esters of 3-quinuclidinol (B22445), but BZ possesses a benzilate moiety instead of a tropate. The two phenyl rings of the benzilate group in BZ contribute to a higher affinity for muscarinic receptors compared to the single phenyl ring in this compound. nih.gov This suggests that additional hydrophobic interactions can significantly enhance binding potency. Studies have shown that 3-quinuclidinyl benzilate is adsorbed by mitochondria 2.6–3.3 times as avidly as atropine. nih.gov

| Compound | Amino Alcohol Moiety | Acid Moiety | Key Structural Difference from this compound |

| This compound | 3-Quinuclidinol | Tropic Acid | - |

| Atropine | Tropine | Tropic Acid | Bicyclic tropane ring instead of quinuclidine ring. |

| Scopolamine | Scopine | Tropic Acid | Epoxide on the tropane ring. |

| 3-Quinuclidinyl Benzilate | 3-Quinuclidinol | Benzilic Acid | Two phenyl groups on the acid moiety. |

Computational Chemistry Approaches to Receptor-Ligand Interactions.usda.govnih.govresearchgate.netmdpi.com

Computational chemistry has become an indispensable tool for understanding the intricate interactions between ligands like this compound and their receptor targets. These methods provide atomic-level insights that complement experimental data.

Molecular Docking and Dynamics Simulations.researchgate.netmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies can elucidate how the molecule fits into the binding pocket of different muscarinic receptor subtypes. These simulations can reveal key interactions, such as the ionic bond between the protonated nitrogen and the conserved aspartate residue, as well as hydrogen bonds and hydrophobic contacts.

Molecular dynamics (MD) simulations provide a more dynamic picture of the receptor-ligand complex, allowing researchers to observe the conformational changes and stability of the interaction over time. nih.gov MD simulations can help to refine the binding poses predicted by docking and provide insights into the energetic contributions of different interactions, ultimately aiding in the rational design of more potent and selective antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling.usda.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net In the context of this compound and its analogs, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, and hydrophobic fields are correlated with biological activity. This information is invaluable for predicting the activity of novel compounds and for guiding the design of new analogs with improved properties. nih.gov

Preclinical Investigation of Neurological Effects of 3 Quinuclidinyl Tropate in Animal Models

Impact on Central Cholinergic Neurotransmission

3-Quinuclidinyl tropate (B1238587), and its closely related analogue 3-Quinuclidinyl benzilate (BZ), exert their primary neurological effects by acting as competitive inhibitors of acetylcholine (B1216132) (ACh) at muscarinic acetylcholine receptors (mAChRs). nih.govopcw.org Acetylcholine is a critical neurotransmitter in the CNS, integral to higher brain functions such as learning, memory, and attention. nih.govtmc.eduwikipedia.org The process of cholinergic neurotransmission involves the release of ACh from presynaptic terminals, its binding to postsynaptic receptors, and its subsequent rapid hydrolysis by the enzyme acetylcholinesterase (AChE) to terminate the signal. nih.govresearchgate.netresearchgate.net

By binding to mAChRs, 3-Quinuclidinyl tropate blocks the action of endogenous ACh, thereby disrupting the normal flow of information across cholinergic synapses. opcw.org This antagonism is not uniform across all muscarinic receptor subtypes (M1-M5), and the specific receptor subtype affinities of the compound can lead to a diverse range of neurological effects. The disruption of cholinergic signaling pathways, particularly those originating in the basal forebrain and projecting to the cerebral cortex and hippocampus, is a key mechanism underlying the compound's impact on cognitive function. tmc.edu This mechanism is similar to that of other muscarinic antagonists, like scopolamine (B1681570), which are widely used experimentally to induce cognitive deficits in animal models. eurekalert.orgkoreascience.kr

Studies on Cognitive Function in Animal Models

The anticholinergic action of this compound leads to significant, albeit temporary, cognitive impairments in animal models. These deficits are primarily observed in the domains of learning and memory, consistent with the known role of the cholinergic system in these processes. eurekalert.orgnih.gov

Animal models are essential for studying the mechanisms of cognitive impairment and for evaluating potential therapeutic interventions. nih.gov The administration of a cholinergic antagonist like this compound is a well-established method for creating a pharmacological model of cognitive dysfunction, particularly deficits reminiscent of those seen in the early stages of Alzheimer's disease. eurekalert.orgnih.gov

Researchers utilize various behavioral tasks to assess the extent of learning and memory impairment. One of the most common is the Morris water task, which evaluates spatial learning and memory. nih.govjhu.edu In this model, rodents treated with anticholinergic agents typically show impaired acquisition of the task, taking longer to locate a hidden platform. nih.gov Other tasks used to model these deficits include passive avoidance tests, which measure fear-conditioned memory, and maze-based tasks that assess working memory and executive function. The performance decrements in these models are directly linked to the blockade of central muscarinic receptors, which disrupts the synaptic plasticity mechanisms, such as long-term potentiation, thought to underlie memory formation in the hippocampus. nih.gov

Beyond specific learning and memory tasks, behavioral phenotyping provides a broader characterization of the effects of this compound on rodent behavior. researchgate.netnih.gov This comprehensive assessment involves observing a range of behaviors, from basic motor function to more complex anxiety-like and social behaviors. jhu.edusemanticscholar.orgspringernature.com

Rodents administered with potent central anticholinergics often exhibit a distinct behavioral syndrome. This can include alterations in spontaneous locomotor activity, changes in exploratory behavior in novel environments (such as the open field test), and deficits in sensory processing. The disruption of cholinergic neurotransmission can also affect an animal's ability to filter sensory information and attend to relevant stimuli, leading to behaviors that may appear erratic or non-purposeful. These behavioral changes are a direct consequence of the compound's interference with the modulatory role of acetylcholine across various brain circuits that govern arousal, attention, and motor control.

Receptor Distribution and Occupancy Studies in the Central Nervous System

Understanding where in the brain this compound acts and the extent to which it binds to its target receptors is fundamental to interpreting its neurological effects. Studies using radiolabeled analogues of the compound have provided detailed information on its distribution and binding characteristics within the CNS.

The primary targets, muscarinic acetylcholine receptors, are widely distributed throughout the brain, with particularly high concentrations in regions critical for cognition and other functions affected by the compound. nih.gov These regions include the cerebral cortex, hippocampus, striatum, thalamus, and brainstem. nih.govnih.gov In vivo competition studies with radiolabeled ligands demonstrate that this compound and its analogues bind specifically to these receptors. nih.govnih.gov

Receptor occupancy studies are performed to quantify the relationship between the administered dose of a compound and the percentage of target receptors that are bound by it in the brain. meliordiscovery.comresearchgate.net This information is crucial for correlating the pharmacological action of the compound with its behavioral and cognitive effects. For instance, a certain threshold of muscarinic receptor occupancy is likely required to produce observable memory impairment. Research has shown that the binding of radiolabeled 3-quinuclidinyl benzilate ([3H]QNB) is altered in different brain regions in response to certain stimuli, indicating a dynamic interaction with the receptor environment. nih.gov

| Brain Region | Pre-Seizure Stage (% Increase) | Seizure Stage (% Increase) | Post-Seizure Stage (% Increase) |

|---|---|---|---|

| Cerebellum | 24% | 65% | 19% |

| Hippocampus | 12% | 20% | No significant change |

| Striatum | No significant change | 10% | 18% |

Modern neuroimaging techniques, particularly Positron Emission Tomography (PET), have become invaluable tools for studying receptor distribution and occupancy in the living animal brain. nih.govnih.gov These techniques utilize molecules labeled with a short-lived radioactive isotope (a radiotracer) that bind to a specific target, such as the muscarinic receptor.

For muscarinic receptors, radiotracers derived from or related to this compound are used. For example, analogues have been labeled with isotopes like Iodine-125 for in vivo competition studies. nih.gov By injecting a tracer amount of such a radioligand, researchers can visualize the density of muscarinic receptors throughout the brain. Furthermore, by pre-treating the animal with non-radiolabeled this compound and then injecting the radiotracer, it is possible to measure receptor occupancy. The "cold" drug competes with the "hot" radiotracer for binding sites, and the reduction in the radiotracer signal is proportional to the percentage of receptors occupied by the drug. wustl.edu This allows for a direct assessment of the brain exposure and target engagement of the compound in a living animal. Autoradiography on post-mortem brain tissue is another technique that provides high-resolution visualization of receptor binding sites. upenn.edu

| Brain Region | Predominant Receptor Subtype | Observed Blockade |

|---|---|---|

| Cortex | M1 | Lower |

| Striatum | M1 | Lower |

| Hippocampus | M1 | Lower |

| Medulla | M2 | Higher |

| Pons | M2 | Higher |

| Cerebellum | M2 | Higher |

Analytical and Bioanalytical Methodologies for 3 Quinuclidinyl Tropate Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of 3-quinuclidinyl tropate (B1238587), several chromatographic techniques have proven to be particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov While GC-MS has been explored for the analysis of 3-quinuclidinyl tropate and its degradation products, direct analysis can be challenging due to the low volatility and polar nature of these compounds. osti.gov For instance, 3-quinuclidinol (B22445) (3Q), a key hydrolysis product of 3-quinuclidinyl benzilate, is notoriously difficult to detect in its native state by GC-MS, often producing low, broad signals. osti.govresearchgate.net

To overcome these limitations, derivatization is often required to increase the volatility and thermal stability of the analytes, making them more amenable to GC-MS analysis. osti.govnih.gov This process chemically modifies the analyte to a form that is more easily vaporized and detected. nih.gov

Table 1: GC-MS Method Parameters for a Derivatized Analyte

| Parameter | Value |

|---|---|

| Column Type | Zebron 5MS |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Initial Temperature | 40°C (held for 1 min) |

| Temperature Ramp | 10°C/min |

| Final Temperature | 280°C (held for 5 min) |

| Ionization Mode | Electron Ionization (EI) |

This table presents typical GC-MS parameters used for the analysis of derivatized compounds, providing a general framework for method development.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the determination of this compound in biological samples. nih.gov This method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the dual mass analysis of tandem mass spectrometry. core.ac.uk LC-MS/MS offers significant advantages for analyzing complex biological matrices due to its ability to minimize interferences and provide high accuracy. ijisrt.com

A validated LC-MS/MS method for the determination of 3-quinuclidinyl benzilate (BZ) in rat plasma has been developed, demonstrating excellent selectivity, accuracy, and precision. nih.gov The use of reversed-phase HPLC with electrospray ionization in the positive ion-selective reaction monitoring mode allows for sensitive detection. nih.gov This technique has proven effective for quantifying BZ in plasma samples with a limit of detection of 0.2 ng/mL and a limit of quantification of 0.5 ng/mL. nih.gov

Table 2: LC-MS/MS Method Validation Parameters for BZ in Rat Plasma

| Parameter | Result |

|---|---|

| Linearity (r²) | 0.9947 |

| Concentration Range | 0.5 ng/mL to 1000 ng/mL |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

This table summarizes the key validation parameters of a developed LC-MS/MS method for BZ analysis in a biological matrix, highlighting its sensitivity and reliability. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a fundamental analytical technique widely used in pharmaceutical analysis for the separation, identification, and quantification of compounds. bjbms.orgbasicmedicalkey.comnih.gov It is often coupled with various detectors, including UV/visible spectrophotometers, to provide accurate and robust quantitative analysis. basicmedicalkey.com The versatility of HPLC lies in the wide choice of stationary and mobile phases, allowing for the optimization of separation based on the characteristics of the analyte. bjbms.orgnih.gov

In the context of this compound research, HPLC is a crucial component of the LC-MS/MS systems used for its analysis. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed for the separation of such compounds. nih.govmdpi.com

Sample Preparation Techniques for Biological Matrices in Research

The analysis of this compound in biological matrices such as plasma, serum, or urine presents significant challenges due to the complexity of these samples. ijisrt.comslideshare.net Therefore, effective sample preparation is a critical step to remove interfering substances, concentrate the analyte of interest, and ensure the reliability of the analytical results. ijisrt.combiotage.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used and highly selective sample preparation technique for cleaning up and concentrating analytes from complex matrices. ijisrt.comamericanpharmaceuticalreview.comthermofisher.comchromatographyonline.com The principle of SPE is similar to that of column chromatography, where a solid sorbent is used to retain either the analyte of interest or the interfering components of the sample. thermofisher.comnih.gov

For the analysis of 3-quinuclidinyl benzilate in rat plasma, a sample preparation method based on solid-phase extraction on C-18 cartridges has been successfully employed. nih.gov This approach effectively removes matrix components that could interfere with the subsequent LC-MS/MS analysis. The general steps of an SPE procedure include conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. chromatographyonline.comsigmaaldrich.com

Table 3: Common SPE Sorbent Types and Their Retention Mechanisms

| Sorbent Type | Functional Group | Retention Mechanism |

|---|---|---|

| Reversed-Phase | C18, C8 | Nonpolar interactions |

| Normal-Phase | Silica, Alumina | Polar interactions |

| Ion-Exchange | SCX, SAX | Electrostatic interactions |

This table provides an overview of common SPE sorbent types and their primary retention mechanisms, which are selected based on the physicochemical properties of the analyte and the sample matrix.

Derivatization Strategies for Enhanced Sensitivity in Analytical Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for GC-MS analysis. osti.govnih.gov For compounds like 3-quinuclidinol that exhibit poor chromatographic behavior and low volatility, derivatization is often a necessary step to achieve enhanced detectability. osti.govresearchgate.netosti.gov

One effective derivatization strategy for 3Q involves a process called "trocylation," using 2,2,2-trichloroethoxycarbonyl chloride (TrocCl). osti.gov This reaction converts 3Q into a derivative, 3Q-Troc, which exhibits improved peak sharpness and a unique mass spectrum, allowing for its unambiguous identification by electron ionization GC/MS. osti.govosti.gov Other common derivatization techniques include silylation, which has also shown some success in converting 3Q into a more suitable derivative for GC-MS analysis. osti.gov The goal of derivatization is to produce a derivative that is more volatile, thermally stable, and provides a more characteristic mass spectrum. nih.gov

Table 4: Comparison of Derivatization Reagents for GC-MS Analysis

| Derivatization Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|

| 2,2,2-Trichloroethoxycarbonyl chloride (TrocCl) | Hydroxyl | Trichloroethoxycarbonyl ester |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine | Trimethylsilyl (B98337) ether/amine |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic acids, Aldehydes, Ketones | 3-Nitrophenylhydrazide/hydrazone |

This table outlines different derivatization reagents, the functional groups they target, and the resulting derivatives, which are chosen to enhance the analytical performance of the target compound. osti.govosti.govslu.se

Radiochemical Purity Assessment and Tracer Synthesis for Receptor Studies

The synthesis of radiolabeled tracers is a fundamental requirement for in vitro and in vivo receptor binding studies. For muscarinic cholinergic receptors, analogs of 3-quinuclidinyl benzilate, a compound structurally related to this compound, have been synthesized for this purpose. nih.gov The process involves incorporating a radionuclide into the molecular structure, creating a tracer that allows for monitoring and quantification in biological systems. moravek.com A common strategy is to prepare derivatives that can be readily labeled with radiohalogens. For instance, analogues of 3-quinuclidinyl benzilate have been prepared with bromine substitutions to explore the affinity of potential radiohalogenated derivatives for the muscarinic cholinergic receptor. nih.gov Similarly, 3-quinuclidinyl 4-iodobenzilate has been synthesized and used as a receptor binding radiotracer, demonstrating the utility of radioiodinated compounds in this class for studying receptor distribution and concentration. nih.gov

A critical aspect of using radiolabeled compounds is ensuring their radiochemical purity (RCP), which is the proportion of the total radioactivity present in the desired chemical form. d-nb.infounm.edu The presence of radiochemical impurities, such as free or hydrolyzed radionuclides, can compromise the accuracy of receptor studies, leading to non-specific binding and unreliable data. unm.edu Therefore, rigorous quality control and RCP assessment are essential before a radiopharmaceutical is used. d-nb.infosums.ac.ir

Several chromatographic methods are employed to determine the RCP of radiopharmaceuticals. sums.ac.irnih.gov These techniques separate the desired radiolabeled compound from impurities based on their physicochemical properties. unm.edu

Thin-Layer Chromatography (TLC): TLC is a widely used, simple, and rapid method for RCP assessment. sums.ac.irscielo.br It involves spotting the sample on a stationary phase (like a TLC plate) and developing it with a mobile phase. d-nb.infosums.ac.ir The different components travel at different rates, allowing for their separation and quantification. unm.edu

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity compared to TLC and is considered a benchmark for RCP determination. nih.gov It is particularly effective in separating the desired radiopharmaceutical from structurally similar impurities. However, studies comparing different methods have shown that TLC can sometimes overestimate RCP by failing to separate certain lipophilic impurities from the main compound, whereas HPLC can resolve these. nih.gov

Solid-Phase Extraction (SPE): SPE is another technique used for RCP analysis. nih.gov It operates on the principle of column chromatography, where impurities are separated from the desired compound based on their affinity for a solid sorbent. unm.edu However, research has indicated that SPE methods can sometimes underestimate RCP due to a lack of specificity, where the desired compound may be found in impurity fractions. nih.gov

The selection of the analytical method is crucial for obtaining accurate RCP values. The following table summarizes a comparison of different chromatographic techniques used in radiopharmaceutical quality control.

| Method | Principle | Advantages | Disadvantages | Reference |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Rapid, simple, economical. | Lower resolution; may overestimate RCP by not separating all impurities. | sums.ac.irnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a column packed with a stationary phase and a pumped mobile phase. | High resolution, sensitivity, and accuracy; considered a gold standard. | More complex, time-consuming, and expensive than TLC. | nih.gov |

| Solid-Phase Extraction (SPE) | Separation based on the affinity of compounds for a solid sorbent in a cartridge. | Can be rapid and simple. | Lack of specificity can lead to underestimation of RCP. | unm.edunih.gov |

Bioanalysis of Metabolites and Degradation Products in Preclinical Research Samples

In preclinical research, understanding the metabolic fate of a compound is crucial. Bioanalysis of metabolites and degradation products helps characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. nih.gov For compounds like this compound and its analogs, identifying and quantifying these products in biological matrices such as urine is a key component of drug development. researchgate.net

The analysis of these compounds often requires sophisticated analytical techniques due to the complexity of biological samples and the low concentrations of the analytes. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. dntb.gov.uaekb.eg

A study on the determination of 3-quinuclidinyl benzilate (BZ) and its major metabolites in urine utilized an isotope dilution GC-MS method. researchgate.net This approach involves using a stable isotope-labeled version of the analyte as an internal standard, which allows for precise and accurate quantification. The analysis revealed that BZ undergoes extensive metabolism, with products resulting from hydrolysis to benzilic acid and quinuclidinol, as well as hydroxylation of the quinuclidinyl and phenyl rings. researchgate.net

The general workflow for bioanalysis of metabolites in preclinical samples involves several key steps:

Sample Preparation: This step is critical to remove interfering substances from the biological matrix (e.g., proteins, salts) and concentrate the analytes. lcms.cz Techniques can include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The prepared sample extract is injected into a chromatographic system (GC or LC) to separate the parent compound from its various metabolites and degradation products. nih.govmdpi.com

Mass Spectrometric Detection and Identification: The separated components are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). hovione.com This provides molecular weight information and fragmentation patterns that are used to identify and characterize the structure of the metabolites. ekb.egnih.gov

The following table outlines common analytical techniques used in the bioanalysis of drug metabolites.

| Technique | Principle | Application in Metabolite Analysis | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by mass analysis. | Used for analyzing metabolites that are volatile or can be made volatile through derivatization. Provides structural information for identification. | researchgate.netdntb.gov.ua |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase, followed by tandem mass analysis. | Highly versatile for a wide range of metabolites, including non-volatile and thermally labile compounds. Offers high sensitivity and selectivity for quantification and structural elucidation. | ekb.egnih.govnih.gov |

In preclinical studies, it has been established that 3-quinuclidinyl benzilate is subject to intensive metabolism. More than 30 metabolites have been tentatively identified in the urine of laboratory animals, representing products of mono- and dihydroxylation of the molecule's aliphatic moieties, ketone formation, and hydrolysis. researchgate.net The primary markers for confirming exposure via GC-MS and LC-MS are often the parent substance and the products of its monohydroxylation. researchgate.net

Future Directions and Emerging Research Avenues for 3 Quinuclidinyl Tropate

Development of Novel 3-Quinuclidinyl Tropate (B1238587) Analogs with Enhanced Receptor Subtype Selectivity

The future development of 3-Quinuclidinyl tropate analogs is centered on achieving greater selectivity for specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). As a non-selective muscarinic antagonist, compounds like 3-Quinuclidinyl benzilate (BZ or QNB) interact with all five subtypes, leading to a broad range of central and peripheral effects. mmsl.cznih.gov The therapeutic utility of muscarinic antagonists can be significantly enhanced by designing analogs that target a single subtype, thereby maximizing the desired therapeutic effect while minimizing unwanted side effects. wikipedia.org

Research has demonstrated that even single amino acid differences in the orthosteric binding pockets of mAChR subtypes can be exploited to create highly selective antagonists. For example, structure-guided design has successfully produced M3 receptor antagonists with up to 100-fold selectivity over the M2 subtype. This approach mitigates cardiovascular side effects associated with M2 receptor blockade. The distribution of muscarinic receptor subtypes varies in different tissues; for instance, the central airways are predominantly comprised of M2 and M3 receptors, while the peripheral lungs also contain M1 receptors. nih.gov

Future research will focus on synthesizing novel analogs of this compound with modifications to the tropane (B1204802) or tropate moieties. The goal is to create compounds that fit precisely into the binding pocket of a specific receptor subtype, such as M1 for cognitive enhancement or M4 for potential antipsychotic applications, without significantly affecting other subtypes. This targeted approach is crucial for developing safer and more effective therapeutic agents based on the this compound scaffold.

Integration of Advanced Computational Approaches for Rational Drug Design

Rational drug design, powered by advanced computational methods, is set to revolutionize the development of this compound analogs. These in silico techniques offer a faster, more cost-effective, and efficient alternative to traditional trial-and-error drug discovery by predicting how chemical structures will interact with biological targets. wikipedia.orgnih.gov

Key computational methodologies that will be integral to this research include:

Molecular Docking: This technique simulates the binding of a ligand (the drug candidate) to the three-dimensional structure of a receptor. It helps predict the binding affinity and orientation of novel this compound analogs within the active sites of different muscarinic receptor subtypes.

Virtual Screening: This method involves computationally screening large libraries of virtual compounds to identify those with a high probability of binding to the target receptor. nih.govwikipedia.org It can be structure-based (using the receptor's 3D structure) or ligand-based (using the structure of known active molecules). nih.govwikipedia.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows researchers to predict the activity of new, unsynthesized analogs and prioritize the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the receptor and the stability of the ligand-receptor complex. This helps refine the design of analogs for optimal interaction. nih.gov

By integrating these computational tools, researchers can design and prioritize novel this compound derivatives with enhanced selectivity and improved pharmacokinetic properties before committing to costly and time-consuming chemical synthesis. researchgate.net

Exploration of this compound's Role in Other Neurobiological Systems and Pathways

While this compound is primarily characterized by its potent anticholinergic activity, emerging research suggests that the tropane alkaloid scaffold and muscarinic receptor modulation can influence other critical neurobiological systems. Future investigations will delve into the potential cross-reactivity and indirect effects of this compound and its analogs on non-cholinergic pathways, which could reveal novel therapeutic applications.

Significant interactions have been observed between the cholinergic and serotonergic systems. Studies have shown a negative coupling between muscarinic (mAChR) and serotonin (5-HT) receptors in the brain cortex. nih.gov Furthermore, the simultaneous activation of 5-HT1A and muscarinic receptors has been shown to prevent cognitive deficits in animal models, indicating a functional interplay that could be relevant for treating conditions like schizophrenia. nih.gov Some muscarinic antagonists, such as atropine (B194438) and scopolamine (B1681570), have also been found to act as competitive antagonists at 5-HT3 receptors. semanticscholar.org

There is also a well-established link between the cholinergic and dopaminergic systems, particularly in the context of motor control. Anticholinergic agents are used to reduce acetylcholine levels to alleviate motor symptoms in Parkinson's disease, a disorder characterized by dopamine deficiency. researchgate.net Additionally, some tropane alkaloids, like cocaine, directly inhibit the reuptake of dopamine, noradrenaline, and serotonin, although this mechanism is distinct from the receptor antagonism of compounds like scopolamine and this compound. nih.gov

Future research will likely use advanced pharmacological and neuroimaging techniques to explore whether this compound analogs exhibit any direct binding affinity for serotonin, dopamine, or glutamate receptors, or if their primary anticholinergic action indirectly modulates these systems. Understanding these potential interactions is crucial for a comprehensive characterization of their neuropharmacological profile and could open up new avenues for therapeutic intervention in a wider range of neurological and psychiatric disorders.

Innovations in High-Sensitivity Analytical Techniques for Low-Level Compound Detection

The ability to detect and quantify minute concentrations of this compound and its metabolites is critical for both research and regulatory purposes. Recent years have seen significant innovations in analytical chemistry, leading to the development of high-sensitivity techniques capable of detecting tropane alkaloids at nanogram-per-gram (ng/g) or even lower levels. researchgate.net

Advanced hyphenated techniques, which couple separation methods with powerful detectors, are at the forefront of this field. Methodologies such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) have become the gold standard for tropane alkaloid analysis. nih.gov These methods are often combined with innovative sample preparation techniques to enhance sensitivity and reduce matrix interference.

One such advancement is the miniaturized QuEChERS (μ-QuEChERS) method, which stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe." This sample preparation protocol simplifies the extraction of analytes from complex matrices like food or biological samples, improving recovery and precision. When combined with HPLC-MS/MS, this approach has achieved method quantification limits (MQL) as low as 2.3 ng/g for tropane alkaloids like atropine. nih.gov

Another emerging area is the development of rapid screening methods like the Lateral Flow Immunoassay (LFIA). These user-friendly tests, based on specific antibody recognition, can provide semi-quantitative results in minutes and have demonstrated calculated detection limits in the sub-ng/mL range for various tropane alkaloids.

Table 1: Performance of Modern Analytical Techniques for Tropane Alkaloid Detection

| Analytical Technique | Sample Preparation | Analyte(s) | Method Quantification Limit (MQL) / Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | µ-QuEChERS | Atropine, Scopolamine | ≤ 2.3 ng/g | nih.gov |

Future research will continue to refine these methods, focusing on further improving sensitivity, expanding the range of detectable analogs, and developing portable, on-site detection systems. These advancements are essential for pharmacokinetic studies, environmental monitoring, and ensuring food safety.

Q & A

Q. What are the established synthetic routes for 3-quinuclidinyl tropate, and how can researchers ensure reproducibility?

To synthesize this compound, researchers should first review existing protocols for structurally related quinuclidine derivatives, such as 3-quinuclidinone hydrochloride, which involves cyclization and tropic acid esterification steps . Reproducibility requires:

- Detailed experimental documentation : Include reagent purity, reaction conditions (temperature, solvent ratios), and purification methods (e.g., column chromatography gradients).

- Characterization data : Provide NMR (¹H/¹³C), IR, and mass spectrometry profiles for intermediates and final products. For known compounds, cite prior literature; for novel derivatives, include purity assessments (HPLC, elemental analysis) .

- Supplementary materials : Deposit extensive datasets (e.g., kinetic studies, side-product analyses) in open-access repositories to enable replication .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Core techniques include:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve stereochemical ambiguities.

- Mass spectrometry (HRMS) : Confirm molecular ion consistency with theoretical values.

- X-ray crystallography : Resolve structural uncertainties if NMR data are inconclusive .

For conflicting data (e.g., unexpected splitting in NMR), researchers should: - Re-examine sample purity (e.g., via TLC or GC-MS).

- Compare results with computational models (DFT calculations for expected chemical shifts) .

- Cross-validate with independent labs using standardized protocols .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers under inert gas (argon) to prevent degradation; avoid long-term storage due to potential instability .

- Disposal : Follow hazardous waste regulations (e.g., neutralization before disposal) and document compliance with institutional biosafety committees .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?

- Chiral resolution : Employ chiral stationary phases (CSPs) in HPLC or SFC. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

- Asymmetric synthesis : Design catalysts (e.g., BINAP-metal complexes) to control stereochemistry during esterification. Monitor reaction progress using in-situ FTIR to detect intermediate enantiomers .

- Data validation : Compare results with published enantiomeric profiles of related tropane alkaloids to identify systemic biases .

Q. What methodological strategies are recommended for resolving contradictions in pharmacological data (e.g., varying IC50 values) across studies?

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., atropine for muscarinic receptor studies).

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for variables like buffer pH or incubation time .

- Transparency : Share raw datasets (dose-response curves, outlier criteria) to enable independent validation .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while adhering to ethical guidelines?

- Animal models : Select species with homologous metabolic pathways (e.g., rodents for CYP450 metabolism). Justify sample sizes using power analysis to minimize unnecessary subjects .

- Ethical compliance : Obtain approval from institutional review boards (IRBs), detailing euthanasia protocols and pain mitigation strategies. Use “participants” (not “subjects”) in documentation .

- Data ownership : Predefine roles for data access within collaborative teams to prevent disputes .

Data Management and Reporting

Q. What are the best practices for documenting and archiving spectral data to meet journal requirements?

- Formatting : Label spectra with compound ID, date, and instrument parameters (e.g., NMR frequency).

- Deposition : Upload to repositories like ChemSpider or Zenodo, linking datasets to publications via DOIs .

- Reproducibility checks : Include step-by-step analysis workflows (e.g., MestReNova processing steps for NMR) in supplementary materials .

Q. How can researchers address gaps in literature when formulating hypotheses about this compound’s mechanism of action?

- Systematic reviews : Use databases (PubMed, SciFinder) to identify understudied targets (e.g., non-muscarinic receptors).

- Pilot studies : Screen compound libraries via high-throughput assays (e.g., calcium flux assays) to generate preliminary data .

- Interdisciplinary collaboration : Consult computational chemists for molecular docking simulations to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.